6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the isoquinoline core through Pictet-Spengler reaction.
- Introduction of the amino group via reductive amination.
- Functionalization of the phenyl ring with methoxy and propoxy groups through nucleophilic substitution.
- Introduction of nitrile groups through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the nitrile groups to amines.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may also exhibit antimicrobial or anticancer properties.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound, known for its diverse biological activities.
Quinoline Derivatives: Similar in structure but with different functional groups, leading to varied biological effects.
Isoquinoline Alkaloids: Naturally occurring compounds with medicinal properties.
Uniqueness
6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific functional groups and stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
1212476-21-5 |
---|---|
Molecular Formula |
C23H25N5O2 |
Molecular Weight |
403.5g/mol |
IUPAC Name |
(8S,8aR)-6-amino-8-(3-methoxy-4-propoxyphenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C23H25N5O2/c1-4-9-30-19-6-5-15(10-20(19)29-3)21-18-12-28(2)8-7-16(18)17(11-24)22(27)23(21,13-25)14-26/h5-7,10,18,21H,4,8-9,12,27H2,1-3H3/t18-,21+/m0/s1 |
InChI Key |
WLIRNOIIACLERB-GHTZIAJQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C)OC |
Origin of Product |
United States |
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